7-Methylguanosine-d3
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Overview
Description
7-Methylguanosine-d3: is a deuterated form of 7-Methylguanosine, a modified purine nucleoside. This compound is an important RNA modification found in the 5’-terminal cap of messenger RNA and within transfer RNA, where it plays a crucial role in stabilizing RNA structures and promoting translation. The deuterated form, this compound, is often used as an internal standard in mass spectrometry for the quantification of 7-Methylguanosine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylguanosine-d3 involves the incorporation of deuterium atoms into the 7-Methylguanosine molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as chromatography to remove any impurities and ensure the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions: 7-Methylguanosine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and other nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Chemistry: 7-Methylguanosine-d3 is used as an internal standard in mass spectrometry for the quantification of 7-Methylguanosine. This helps in accurate measurement and analysis of the compound in various samples .
Biology: In biological research, this compound is used to study RNA modifications and their roles in cellular processes. It helps in understanding the function of 7-Methylguanosine in stabilizing RNA structures and promoting translation .
Medicine: this compound is used in medical research to study its role in diseases such as cancer. It helps in understanding how changes in RNA modifications can affect disease progression and may lead to the development of new diagnostic and therapeutic strategies .
Industry: In the pharmaceutical industry, this compound is used in drug development and testing. It helps in the accurate measurement of drug metabolites and understanding the pharmacokinetics of drugs .
Mechanism of Action
The mechanism of action of 7-Methylguanosine-d3 involves its role as an RNA modification. It stabilizes RNA structures and promotes translation by forming a cap structure at the 5’-end of messenger RNA. This cap structure is recognized by specific proteins involved in RNA processing and translation, such as eukaryotic initiation translation factor 4E. The interaction between the cap structure and these proteins is crucial for efficient translation and proper cellular function .
Comparison with Similar Compounds
7-Methylguanosine: The non-deuterated form of 7-Methylguanosine-d3, which also plays a role in RNA stabilization and translation.
2-Methylguanosine: Another modified nucleoside with a methyl group at a different position, affecting its function and interactions.
1-Methylguanosine: A similar compound with a methyl group at the 1-position, influencing its role in RNA modifications.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which makes it particularly useful as an internal standard in mass spectrometry. This allows for more accurate quantification and analysis of 7-Methylguanosine in various samples, making it a valuable tool in scientific research and industry .
Properties
Molecular Formula |
C11H15N5O5 |
---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-(trideuteriomethyl)purin-9-ium-6-olate |
InChI |
InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/t4-,6-,7-,10-/m1/s1/i1D3 |
InChI Key |
OGHAROSJZRTIOK-IKRHYSCUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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